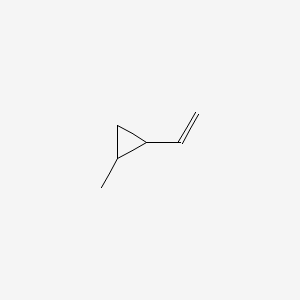
cis-2-Methyl-1-vinylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-Methyl-1-vinylcyclopropane: is an organic compound with the molecular formula C₆H₁₀ . It is a cyclopropane derivative with a vinyl group and a methyl group attached to the cyclopropane ring. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-1-vinylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of diazomethane with alkenes in the presence of a catalyst such as copper or rhodium. This reaction proceeds through the formation of a carbene intermediate, which then reacts with the alkene to form the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as distillation or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: cis-2-Methyl-1-vinylcyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the vinyl group to an alkyl group, resulting in different cyclopropane derivatives.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkyl-substituted cyclopropanes .
Wissenschaftliche Forschungsanwendungen
cis-2-Methyl-1-vinylcyclopropane has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways involving cyclopropane derivatives.
Medicine: Research into the biological activity of cyclopropane derivatives has potential implications for drug development and therapeutic applications.
Industry: The compound’s unique properties are exploited in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cis-2-Methyl-1-vinylcyclopropane involves its ability to undergo various chemical transformations. The vinyl group and the strained cyclopropane ring make it highly reactive, allowing it to participate in a range of reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions used. For example, in oxidation reactions, the compound may form epoxides through the interaction with oxidizing agents .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-cis-2-(1-ethenyl)-cyclopropane
- 1-Methyl-trans-2-(1-ethenyl)-cyclopropane
Comparison: cis-2-Methyl-1-vinylcyclopropane is unique due to its specific stereochemistry and the presence of both a vinyl and a methyl group on the cyclopropane ring. This combination of features influences its reactivity and the types of reactions it can undergo. Compared to its trans isomer, the cis isomer may exhibit different reactivity and selectivity in chemical reactions .
Eigenschaften
CAS-Nummer |
2628-57-1 |
|---|---|
Molekularformel |
C6H10 |
Molekulargewicht |
82.14 g/mol |
IUPAC-Name |
1-ethenyl-2-methylcyclopropane |
InChI |
InChI=1S/C6H10/c1-3-6-4-5(6)2/h3,5-6H,1,4H2,2H3 |
InChI-Schlüssel |
JVVPJIPOOZHNTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride](/img/structure/B13556585.png)




![[1-(3-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13556624.png)




![6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13556653.png)


![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)
